molecular formula C14H13NO2 B181275 2-(Benzyloxy)benzamide CAS No. 29579-11-1

2-(Benzyloxy)benzamide

Cat. No.: B181275
CAS No.: 29579-11-1
M. Wt: 227.26 g/mol
InChI Key: HHKNJUHXNDIVFN-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzamide (C₁₄H₁₃NO₂, MW 242.27 g/mol) is a benzamide derivative featuring a benzyloxy group at the ortho position of the benzene ring (). It serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of antiproliferative and anti-inflammatory agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)benzamide typically involves the reaction of 2-hydroxybenzamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Hydroxybenzamide+Benzyl BromideThis compound+HBr\text{2-Hydroxybenzamide} + \text{Benzyl Bromide} \rightarrow \text{this compound} + \text{HBr} 2-Hydroxybenzamide+Benzyl Bromide→this compound+HBr

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

2-(Benzyloxy)benzamide has been explored for its potential as a multi-targeted compound, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. Research indicates that derivatives of benzamides can inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and β-secretase (BACE-1). For instance, compounds derived from this structure have shown promising inhibitory effects on AChE with IC50 values suggesting their potential efficacy in treating Alzheimer's disease .

Enzyme Inhibition

A significant application of this compound lies in its inhibitory action against various enzymes:

  • Cholinesterase Inhibitors : Studies have demonstrated that certain derivatives can inhibit both AChE and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. This dual inhibition is beneficial in developing treatments for Alzheimer's disease .
  • Monoamine Oxidase Inhibitors : The compound has been evaluated for its inhibitory effects on human monoamine oxidases (hMAOs), particularly hMAO-B, which is implicated in neurological disorders. Some analogs exhibited strong inhibition with IC50 values as low as 0.067 μM, highlighting their potential as therapeutic agents .

Antibacterial Activity

Recent studies have also highlighted the antibacterial properties of benzamide derivatives, including this compound. Research has indicated that certain benzamide compounds can effectively inhibit bacterial growth by targeting specific proteins essential for bacterial cell division, such as FtsZ . The compound TXH9179, a derivative related to this compound, demonstrated superior bactericidal potency against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibacterial therapies .

Kinase Inhibition

The compound has been investigated for its ability to inhibit LRRK2 kinase activity, which is associated with Parkinson's disease. Inhibitors targeting LRRK2 are being developed to mitigate the progression of this neurodegenerative disorder. The synthesis and characterization of such compounds indicate that they may offer therapeutic benefits by modulating kinase activity .

Structural Studies and Synthesis

The synthesis of this compound and its derivatives has been documented extensively in the literature. Various synthetic routes have been explored to optimize yield and purity, including reactions involving benzyloxy groups and amide formation techniques . Understanding these synthetic pathways is crucial for scaling up production for further biological evaluations.

Case Studies and Research Findings

Application AreaKey FindingsReferences
Alzheimer's TreatmentCompounds exhibit dual inhibition of AChE and BuChE; promising IC50 values reported.
Antibacterial ActivityTXH9179 shows enhanced efficacy against MRSA; targets FtsZ protein crucial for bacterial division.
Kinase InhibitionNovel inhibitors developed targeting LRRK2 kinase; implications for Parkinson's disease treatment.
Enzyme InhibitionStrong inhibitory action against hMAO-B; potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of 2-(Benzyloxy)benzamide and Analogues

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Ortho-benzyloxy C₁₄H₁₃NO₂ 242.27 Pharmaceutical intermediate
4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide Para-benzyloxy, azetidinone ring Varies ~400–450 Synthetic efficiency studies
N-[2-(4-Isopropyl benzyloxy)-4-nitro phenyl] benzamide Para-nitro, isopropyl benzyloxy C₂₃H₂₁N₂O₄ 393.43 Antiproliferative activity (91% yield)
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) Ortho-hydroxy, dimethoxyphenethyl C₁₇H₁₉NO₄ 301.34 Melting point: 96°C
2-{(E)-[4-(Benzyloxy)benzylidene]amino}benzamide Schiff base (imine group) C₂₁H₁₈N₂O₂ 330.39 Potential bioactive derivative
N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide (3a) Benzimidazole substituent C₁₆H₁₄ClN₃O 299.76 Anti-inflammatory/analgesic (100 mg/kg)

Key Observations :

  • Substituent Position : The para-benzyloxy analog () requires harsher synthesis conditions compared to the ortho-substituted target compound, likely due to steric hindrance differences .

Key Observations :

  • Green Chemistry : Ultrasonic irradiation () improves reaction efficiency (92% yield in 6 hours vs. 85% in 12 hours via reflux), highlighting its advantage for benzyloxy-containing compounds .
  • Catalyst Dependence: Triethylamine is critical for azetidinone derivative synthesis, whereas acyl chloride reactions () proceed efficiently without catalysts .
  • Yield Variability : The lower yield of Rip-D (34%) compared to benzamide derivatives (e.g., 95% in ) may stem from the hydroxyl group’s sensitivity to reaction conditions .

Biological Activity

2-(Benzyloxy)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core with a benzyloxy substituent, which influences its biological activity. The presence of these functional groups allows for interactions with various biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Inhibition of Enzymes : It has been identified as an inhibitor for specific enzymes related to metabolic pathways.
  • Antioxidant Properties : Some derivatives have shown potential antioxidant activity, contributing to their therapeutic value.
  • Anti-inflammatory Effects : Studies suggest that certain derivatives may exhibit anti-inflammatory properties.

1. Enzyme Inhibition

A study focused on the inhibition of sphingomyelin synthase-2 (SMS2), which is implicated in atherosclerosis. The research utilized quantitative structure-activity relationship (QSAR) modeling to predict the inhibitory potential of various 2-benzyloxybenzamide derivatives. The findings indicated that specific structural modifications could significantly enhance the inhibitory activity against SMS2, with IC50 values being a critical measure of efficacy .

CompoundIC50 Value (µM)Descriptor Analysis
This compound12.5High lipophilicity
Derivative A8.0Enhanced hydrophobic interactions
Derivative B5.5Optimal steric hindrance

2. Antioxidant Activity

Research has highlighted the potential antioxidant properties of this compound derivatives. These compounds were evaluated for their ability to scavenge free radicals, with promising results indicating their role in protecting cells from oxidative stress .

3. Anti-inflammatory Properties

The anti-inflammatory effects were assessed through in vivo studies where selected derivatives demonstrated significant reductions in inflammation markers in animal models. One particular derivative was noted for its effectiveness comparable to established anti-inflammatory drugs .

Case Study 1: QSAR Modeling for SMS2 Inhibition

In a comprehensive study involving 34 derivatives of this compound, researchers employed multiple linear regression (MLR) and artificial neural networks (ANN) to develop predictive models for enzyme inhibition. The study concluded that specific molecular descriptors correlated strongly with biological activity, providing a framework for future drug design .

Case Study 2: Antioxidant Evaluation

A series of experiments were conducted to evaluate the antioxidant capacity of various derivatives using DPPH and ABTS assays. Results indicated that certain modifications to the benzyloxy group significantly enhanced radical scavenging ability, suggesting potential applications in treating oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(benzyloxy)benzamide and its derivatives in academic research?

  • Methodological Answer : this compound derivatives are typically synthesized via benzylation of hydroxyl precursors or acylation of amine intermediates. For example, Pd/C-catalyzed hydrogenation under mild conditions (e.g., MeOH, room temperature) is used to reduce nitro or benzyl-protected groups . Acylation with activated carbonyl reagents (e.g., benzoyl chlorides) in the presence of pyridine or DMAP as catalysts is a standard approach to form benzamide bonds . NMR characterization (e.g., ¹H-NMR) is critical for verifying regioselectivity and purity .

Q. How do researchers evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Biological evaluation involves in vitro assays such as enzyme inhibition (e.g., lipoxygenase) or antiproliferative activity against cancer cell lines. For example, derivatives with substituted benzyloxy groups are tested for binding affinity to specific targets (e.g., receptors or enzymes) using fluorescence polarization or surface plasmon resonance (SPR). Functional outcomes, such as apoptosis induction, are assessed via flow cytometry or caspase-3 activation assays .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C-NMR : To confirm regiochemistry and substitution patterns (e.g., distinguishing ortho/meta/para isomers) .
  • HPLC-MS : For purity assessment and molecular weight verification.
  • X-ray crystallography : To resolve structural ambiguities, as demonstrated for related benzamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer : Contradictions in SAR may arise from differences in assay conditions or compound stability. A systematic approach includes:

  • Dose-response retesting : Validate activity across multiple concentrations.
  • Metabolic stability assays : Assess if derivatives degrade under biological conditions (e.g., liver microsome studies) .
  • Computational docking : Compare binding poses of active vs. inactive analogs using software like AutoDock .

Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives with multiple reactive sites?

  • Methodological Answer : Regioselectivity is controlled via:

  • Protecting groups : Use TIPSCl or benzyl ethers to block undesired hydroxyl sites .
  • Catalytic systems : Copper catalysts (e.g., Cu(TFA)₂) enhance selectivity in cyclization reactions, as shown in 6-endo-dig cyclization of alkynylbenzamides .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic acylation at specific positions .

Q. How can researchers design mechanistic studies to elucidate the biological targets of this compound derivatives?

  • Methodological Answer : Mechanistic workflows include:

  • Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates.
  • CRISPR/Cas9 knockout models : Validate target dependency by testing activity in gene-edited cell lines .
  • Kinetic studies : Measure enzyme inhibition constants (Ki) to differentiate competitive vs. allosteric mechanisms .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how are they addressed?

  • Methodological Answer : Key challenges include low yields in multi-step reactions and purification of polar intermediates. Solutions involve:

  • Flow chemistry : Improves reproducibility in large-scale hydrogenation or acylation steps .
  • Chromatography-free purification : Use pH-dependent crystallization (e.g., acid-base switching) for amide derivatives .

Q. How do substituents on the benzyloxy group influence the physicochemical properties of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) increase electrophilicity and reactivity in nucleophilic substitutions, while bulky substituents (e.g., tert-butyl) enhance lipophilicity (logP). These effects are quantified via HPLC-derived retention times and computational tools like Molinspiration .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of structurally similar this compound analogs?

  • Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC for binding affinity) and replicate studies in independent labs. Metadata analysis (e.g., batch-to-batch purity variations) can identify confounding factors .

Q. What methodologies confirm the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and quantify half-life (t₁/₂). Protective strategies include prodrug design (e.g., pivaloyloxymethyl esters) .

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact with benzoyl chloride intermediates, which are irritants. For spills, neutralize with dry sand and dispose as hazardous waste .

Q. How should researchers mitigate risks when working with nitro-substituted this compound derivatives?

  • Methodological Answer : Nitro compounds are potentially explosive. Conduct small-scale reactions (<1 g) and avoid grinding dry powders. Store in flame-resistant cabinets and monitor for exotherms during synthesis .

Q. Computational and Experimental Integration

Q. What computational tools are effective in predicting the reactivity of this compound derivatives?

  • Methodological Answer : DFT calculations (e.g., Gaussian) predict reaction pathways and transition states. Tools like Schrödiner’s Maestro model steric and electronic effects of substituents on reaction rates .

Q. How can machine learning enhance SAR studies of this compound analogs?

  • Methodological Answer : Train models on public datasets (e.g., ChEMBL) to predict bioactivity. Feature engineering includes molecular descriptors (e.g., topological polar surface area) and reaction fingerprints .

Properties

IUPAC Name

2-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKNJUHXNDIVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304458
Record name 2-(benzyloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29579-11-1
Record name 29579-11-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(benzyloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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